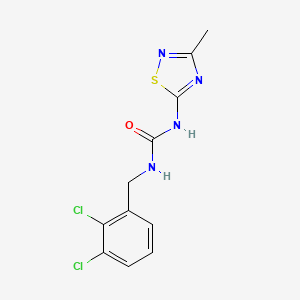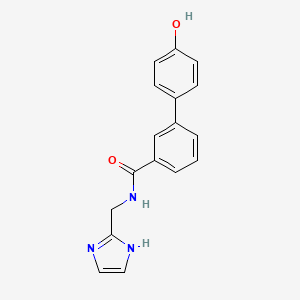![molecular formula C19H25NO3S B5902803 N-[2-(2-ethoxyphenoxy)ethyl]-4-ethyl-N,5-dimethylthiophene-3-carboxamide](/img/structure/B5902803.png)
N-[2-(2-ethoxyphenoxy)ethyl]-4-ethyl-N,5-dimethylthiophene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(2-ethoxyphenoxy)ethyl]-4-ethyl-N,5-dimethylthiophene-3-carboxamide, also known as EHT 1864, is a small molecule inhibitor that has gained attention in recent years due to its potential applications in cancer research. EHT 1864 has been shown to inhibit the activity of Rho family GTPases, which are important regulators of cell migration and invasion.
作用机制
N-[2-(2-ethoxyphenoxy)ethyl]-4-ethyl-N,5-dimethylthiophene-3-carboxamide 1864 works by binding to the switch regions of Rho family GTPases, which are important for their activation. By binding to these regions, N-[2-(2-ethoxyphenoxy)ethyl]-4-ethyl-N,5-dimethylthiophene-3-carboxamide 1864 prevents the GTPases from interacting with downstream effectors, thereby inhibiting their activity. This leads to a reduction in cell migration and invasion, as well as a decrease in tumor growth.
Biochemical and Physiological Effects:
N-[2-(2-ethoxyphenoxy)ethyl]-4-ethyl-N,5-dimethylthiophene-3-carboxamide 1864 has been shown to have a number of biochemical and physiological effects. In addition to inhibiting the activity of Rho family GTPases, N-[2-(2-ethoxyphenoxy)ethyl]-4-ethyl-N,5-dimethylthiophene-3-carboxamide 1864 has also been shown to reduce the expression of genes involved in cell migration and invasion. Furthermore, N-[2-(2-ethoxyphenoxy)ethyl]-4-ethyl-N,5-dimethylthiophene-3-carboxamide 1864 has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for controlling tumor growth.
实验室实验的优点和局限性
One of the main advantages of using N-[2-(2-ethoxyphenoxy)ethyl]-4-ethyl-N,5-dimethylthiophene-3-carboxamide 1864 in lab experiments is its specificity for Rho family GTPases. Unlike other inhibitors that can target multiple proteins, N-[2-(2-ethoxyphenoxy)ethyl]-4-ethyl-N,5-dimethylthiophene-3-carboxamide 1864 is highly selective for these proteins, which makes it a valuable tool for studying their function. However, one limitation of using N-[2-(2-ethoxyphenoxy)ethyl]-4-ethyl-N,5-dimethylthiophene-3-carboxamide 1864 is that it can be difficult to work with due to its low solubility in aqueous solutions. This can make it challenging to deliver the compound to cells in culture or to administer it to animals in vivo.
未来方向
There are several future directions for research involving N-[2-(2-ethoxyphenoxy)ethyl]-4-ethyl-N,5-dimethylthiophene-3-carboxamide 1864. One area of interest is the development of new analogs of N-[2-(2-ethoxyphenoxy)ethyl]-4-ethyl-N,5-dimethylthiophene-3-carboxamide 1864 that have improved solubility and pharmacokinetic properties. Another area of interest is the use of N-[2-(2-ethoxyphenoxy)ethyl]-4-ethyl-N,5-dimethylthiophene-3-carboxamide 1864 in combination with other cancer therapies, such as chemotherapy or radiation therapy. Finally, further studies are needed to better understand the mechanism of action of N-[2-(2-ethoxyphenoxy)ethyl]-4-ethyl-N,5-dimethylthiophene-3-carboxamide 1864 and its potential applications in other areas of research.
合成方法
N-[2-(2-ethoxyphenoxy)ethyl]-4-ethyl-N,5-dimethylthiophene-3-carboxamide 1864 can be synthesized using a multi-step process that involves the reaction of several different reagents. The first step involves the reaction of 2-ethoxyphenol with ethylene oxide to produce 2-(2-ethoxyphenoxy)ethanol. This intermediate is then reacted with thionyl chloride to produce 2-(2-ethoxyphenoxy)ethyl chloride. The final step involves the reaction of 2-(2-ethoxyphenoxy)ethyl chloride with 4-ethyl-N,5-dimethylthiophene-3-carboxamide in the presence of a base to produce N-[2-(2-ethoxyphenoxy)ethyl]-4-ethyl-N,5-dimethylthiophene-3-carboxamide 1864.
科学研究应用
N-[2-(2-ethoxyphenoxy)ethyl]-4-ethyl-N,5-dimethylthiophene-3-carboxamide 1864 has been widely used in cancer research due to its ability to inhibit the activity of Rho family GTPases. These proteins are known to be involved in a wide range of cellular processes, including cell migration, invasion, and proliferation. By inhibiting the activity of these proteins, N-[2-(2-ethoxyphenoxy)ethyl]-4-ethyl-N,5-dimethylthiophene-3-carboxamide 1864 has been shown to reduce the invasiveness of cancer cells and inhibit tumor growth in animal models.
属性
IUPAC Name |
N-[2-(2-ethoxyphenoxy)ethyl]-4-ethyl-N,5-dimethylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3S/c1-5-15-14(3)24-13-16(15)19(21)20(4)11-12-23-18-10-8-7-9-17(18)22-6-2/h7-10,13H,5-6,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRANLVHIGGZPNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)N(C)CCOC2=CC=CC=C2OCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[(4-sec-butoxy-3-methoxybenzyl)amino]ethyl}acetamide](/img/structure/B5902725.png)
![N-ethyl-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylprop-2-en-1-yl)butanamide](/img/structure/B5902736.png)
![N-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}-2-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)ethanamine](/img/structure/B5902739.png)
![N-[2-(2-ethoxyphenyl)ethyl]-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B5902747.png)

![4-(2-{1-[(2-amino-6-isopropylpyrimidin-4-yl)carbonyl]piperidin-2-yl}ethyl)phenol](/img/structure/B5902756.png)
![N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]but-3-enamide](/img/structure/B5902762.png)


![2-[1-(3-allyl-4-ethoxybenzyl)-3-oxopiperazin-2-yl]-N-methylacetamide](/img/structure/B5902773.png)
![N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxyethanamine](/img/structure/B5902781.png)
![3-(2-{ethyl[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]amino}ethyl)-1,3-benzoxazol-2(3H)-one](/img/structure/B5902795.png)
![N-(3-methyl-1,2,4-thiadiazol-5-yl)-2-azaspiro[4.4]nonane-2-carboxamide](/img/structure/B5902819.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]propan-1-amine](/img/structure/B5902820.png)